Cas no 4075-79-0 (N-Acetyl-4-aminobiphenyl)

N-Acetyl-4-aminobiphenyl structure
Nome del prodotto:N-Acetyl-4-aminobiphenyl
N-Acetyl-4-aminobiphenyl Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-([1,1'-Biphenyl]-4-yl)acetamide
- N-Acetyl-4-aminobiphenyl
- 4-acetylaminobiphenyl
- N-(4-phenylphenyl)acetamide
- 4-acetamido-biphenyl
- 4-Acetamidobiphenyl
- 4-acetylamino-1,1'-biphenyl
- 4-Biphenylacetamide
- 4-Biphenylacetylamide
- 4'-Phenylacetanilide
- Acetanilide, 4'-phenyl-
- Acetanilide, p-phenyl-
- N-(4-Biphenylyl)acetamide
- N-acetoxy-4-aminobiphenyl
- N-acetyl-4-animobiphenyl
- N-biphenyl-4-yl-acetamide
- p-Phenylacetanilide
- NSC227192
- (4-Biphenyl)acetamide
- UNII-U9BHQ2TJ87
- N-[1,1'-Biphenyl]-4-ylacetamide #
- BRN 2097736
- Acetamide, N-(1,1'-biphenyl)-4-yl-
- AKOS000121530
- U9BHQ2TJ87
- Q27290959
- NS00017496
- N-{[1,1'-biphenyl]-4-yl}acetamide
- DB-340009
- SCHEMBL171741
- NSC 227192
- Z30177125
- CCRIS 734
- NSC65931
- Acetamide,1'-biphenyl]-4-yl-
- CHEBI:177487
- N-(biphenyl-4-yl)acetamide
- 4'-Fenylacetanilid
- 4-acetaminobiphenyl
- N-(4-Biphenyl)acetamide
- HMS1446I06
- IDI1_016849
- N-4-Biphenylacetamide
- ACETAMIDE,N-[1,1'-BIPHENYL]-4-YL-
- N-(1,1'-Biphenyl)-4-ylacetamide
- N-biphenyl-4-ylacetamide
- AI3-01431
- Acetamide, N-[1,1'-biphenyl]-4-yl-
- ACETYLAMINOBIPHENYL, 4-
- N-Acetylxenylamin
- NSC-3134
- N-Acetylxenylamin [Czech]
- HSDB 5068
- STK396441
- Maybridge3_005462
- WLN: 1VMR DR
- NCIOpen2_002951
- N-(1,1'-Biphenyl-4-yl)acetamide
- 4-acetamido-1,1'biphenyl
- NSC 65931
- NSC-65931
- NSC-227192
- CHEMBL300429
- NSC3134
- 4-ACETYLAMINOBIPHENYL [HSDB]
- EN300-15554
- C20285
- 4-acetamido-1,1'-biphenyl
- 4075-79-0
- 4-(Acetylamino)biphenyl
- 4-12-00-03248 (Beilstein Handbook Reference)
- NSC 3134
- Biphenyl, 4-acetamido
- 4'-Fenylacetanilid [Czech]
- MFCD00276655
- 4-Phenylacetanilide
- DTXSID8039243
- HS-3095
-
- MDL: MFCD00276655
- Inchi: InChI=1S/C14H13NO/c1-11(16)15-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16)
- Chiave InChI: SVLDILRDQOVJED-UHFFFAOYSA-N
- Sorrisi: CC(NC1=CC=C(C2=CC=CC=C2)C=C1)=O
Proprietà calcolate
- Massa esatta: 211.09979
- Massa monoisotopica: 211.099714038g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 16
- Conta legami ruotabili: 3
- Complessità: 225
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3
- Superficie polare topologica: 29.1Ų
Proprietà sperimentali
- Densità: 1.0694 (rough estimate)
- Punto di fusione: 171°C
- Punto di ebollizione: 350.95°C (rough estimate)
- Indice di rifrazione: 1.5780 (estimate)
- PSA: 29.1
- LogP: 3.38500
N-Acetyl-4-aminobiphenyl Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-15554-1.0g |
N-(4-phenylphenyl)acetamide |
4075-79-0 | 98% | 1g |
$0.0 | 2023-06-07 | |
TRC | A168170-1g |
N-Acetyl-4-aminobiphenyl |
4075-79-0 | 1g |
$ 529.00 | 2023-04-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1032150-1g |
N-([1,1'-Biphenyl]-4-yl)acetamide |
4075-79-0 | 95% | 1g |
¥645.00 | 2024-05-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1032150-5g |
N-([1,1'-Biphenyl]-4-yl)acetamide |
4075-79-0 | 95% | 5g |
¥2099.00 | 2024-05-14 | |
Chemenu | CM183918-10g |
N-([1,1'-Biphenyl]-4-yl)acetamide |
4075-79-0 | 95% | 10g |
$450 | 2022-06-11 | |
TRC | A168170-25mg |
N-Acetyl-4-aminobiphenyl |
4075-79-0 | 25mg |
$ 92.00 | 2023-09-09 | ||
Enamine | EN300-15554-500mg |
N-(4-phenylphenyl)acetamide |
4075-79-0 | 95.0% | 500mg |
$63.0 | 2023-09-25 | |
Enamine | EN300-15554-2500mg |
N-(4-phenylphenyl)acetamide |
4075-79-0 | 95.0% | 2500mg |
$169.0 | 2023-09-25 | |
Aaron | AR003T2E-10g |
N-([1,1'-Biphenyl]-4-yl)acetamide |
4075-79-0 | 98% | 10g |
$696.00 | 2023-12-13 | |
Enamine | EN300-15554-10000mg |
N-(4-phenylphenyl)acetamide |
4075-79-0 | 95.0% | 10000mg |
$488.0 | 2023-09-25 |
N-Acetyl-4-aminobiphenyl Letteratura correlata
-
1. Subject index, 1985
-
2. The solvolysis of N-acetoxy-2-acetylaminofluorene and N-acetoxy-4-acetylaminobiphenyl: delicate balance between nitrenium ion formation and hydrolysisGraham R. Underwood,Robert B. Kirsch J. Chem. Soc. Chem. Commun. 1985 136
-
3. Substituent effects in the biphenyl series. Part IV. The kinetics of piperidinodebromination of 4′-substituted 3-bromo-4-nitrobiphenylsGiuseppe Guanti,Marino Novi,Giacomo Garbarino,Carlo Dell'Erba J. Chem. Soc. Perkin Trans. 2 1977 137
-
4. Contents pages
-
Samuel M. Cohen Toxicol. Res. 2018 7 565
4075-79-0 (N-Acetyl-4-aminobiphenyl) Prodotti correlati
- 5602-96-0(methyl N-(4-methylphenyl)carbamate)
- 613-35-4(Diacetylbenzidine)
- 103-89-9(N-(4-methylphenyl)acetamide)
- 896834-32-5(4-(4-benzylpiperazin-1-yl)methyl-6-chloro-2H-chromen-2-one)
- 2137629-95-7(3-methyl-1-2-(2,2,2-trifluoroethoxy)ethyl-1H-pyrazol-4-amine)
- 1250071-78-3(6-methyl-N-(oxan-3-yl)methylpyrimidin-4-amine)
- 896301-81-8(2-(2-chlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide)
- 1396578-20-3(1-(2H-1,3-benzodioxol-5-yl)-3-(2,4-dimethyl-1,3-thiazol-5-yl)methylurea)
- 2171562-27-7(2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoethyl}-1,3-thiazole-4-carboxylic acid)
- 1787880-75-4(3,4-difluoro-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzene-1-sulfonamide)
Fornitori consigliati
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
